Cas no 883899-12-5 (2-Azetidinone, 1-butyl-3-methyl-)

2-Azetidinone, 1-butyl-3-methyl- structure
883899-12-5 structure
Product name:2-Azetidinone, 1-butyl-3-methyl-
CAS No:883899-12-5
MF:C8H15NO
MW:141.210802316666
CID:582051
PubChem ID:14356461

2-Azetidinone, 1-butyl-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Azetidinone, 1-butyl-3-methyl-
    • 1-butyl-3-methylazetidin-2-one
    • 883899-12-5
    • DTXSID00559301
    • Inchi: InChI=1S/C8H15NO/c1-3-4-5-9-6-7(2)8(9)10/h7H,3-6H2,1-2H3
    • InChI Key: KQIQCGJNBYBUHZ-UHFFFAOYSA-N
    • SMILES: CCCCN1CC(C1=O)C

Computed Properties

  • Exact Mass: 141.115364102g/mol
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3Ų
  • XLogP3: 1.3

2-Azetidinone, 1-butyl-3-methyl- Related Literature

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